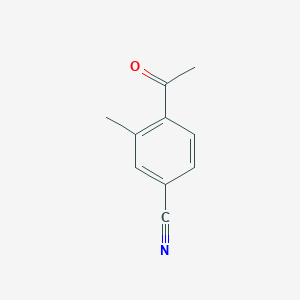

4-Acetyl-3-methylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-Acetyl-3-methylbenzonitrile does not appear to be directly discussed in the provided papers. However, the papers do provide insights into related chemical reactions and structures that can be informative for understanding the chemistry of similar compounds. For instance, the synthesis of 2-acyl-4-aminoquinazolines involves the use of 2-aminobenzonitriles, which are structurally related to this compound . Additionally, the reduction of 4-methoxybenzenediazonium ion and the photoproduct formation with 4-aminobenzonitriles in acetonitrile provide context for the reactivity and behavior of benzonitrile derivatives in various conditions .

Synthesis Analysis

The synthesis of related compounds, such as 2-acyl-4-aminoquinazolines, is achieved through an I2/CuCl2-copromoted diamination of C(sp3)-H bonds, starting from methyl ketones and 2-aminobenzonitriles in the presence of ammonium acetate . This method features operational simplicity and mild reaction conditions, which could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the papers, the structure of 2-aminobenzonitriles, which are used as starting materials in the synthesis of 2-acyl-4-aminoquinazolines, shares a benzonitrile core with the compound of interest . Understanding the reactivity of the amino group in 2-aminobenzonitriles could shed light on the behavior of the acetyl and methyl substituents in this compound.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving benzonitrile derivatives. For example, the reduction of 4-methoxybenzenediazonium ion by tetrakis(acetonitrile)Cu(I) cation in the presence of a phosphate buffer leads to a range of products, indicating the versatility of reactions involving benzonitrile derivatives . Additionally, the photoproduct formation with 4-aminobenzonitriles in acetonitrile suggests that benzonitrile derivatives can undergo significant transformations upon photoexcitation, which could be relevant for the photochemistry of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the papers. However, the studies on related compounds provide insights into the properties that could be expected. For instance, the photophysical measurements of 4-aminobenzonitriles indicate that these compounds can have complex fluorescence behavior in polar solvents, which might also be true for this compound . The reactivity of benzonitrile derivatives in reduction and photoreactions also suggests that this compound may have interesting reactivity profiles under various conditions .

Scientific Research Applications

Spectroscopic Investigations and Electronic Structure

Research on compounds structurally related to 4-Acetyl-3-methylbenzonitrile, such as 4-Bromo-3-methylbenzonitrile, involves experimental and theoretical spectroscopic investigations. These studies focus on understanding the electronic structure, vibrational properties, and other physical characteristics using techniques like Density Functional Theory (DFT), FTIR, and FT-Raman spectroscopy. Such research is crucial for elucidating the fundamental properties of these compounds, which can have implications in various scientific and industrial applications (Shajikumar & R. Raman, 2018).

Photochemical Reactivity and Isomerization

Studies on methylbenzonitrile derivatives, which include compounds like this compound, have shown interesting photochemical properties. For instance, research on the photochemical equilibration/isomerization of methylbenzonitriles indicates that these compounds can undergo isomerization through photochemical reactions, leading to different structural forms. This aspect of their behavior is significant in understanding their reactivity and potential applications in photochemistry (P. J. MacLeod et al., 1998).

Thermochemical Properties

The thermochemical properties of methylbenzonitriles, including compounds like this compound, have been a subject of extensive research. By studying the enthalpies of formation and vaporization, researchers can gain insights into the stability and reactivity of these compounds. Such data are essential for various applications, including material science and chemical engineering (K. Zaitseva et al., 2015).

Synthetic Applications

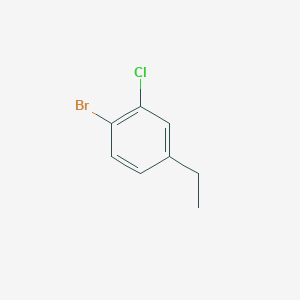

This compound and related compounds have been studied for their synthetic utility. For instance, the synthesis of 3-fluoro-4-methylbenzonitrile, which shares a similar structure, demonstrates the potential of these compounds in the development and production of new chemicals, such as pesticides (L. Min, 2006). Moreover, the development of novel synthetic methods for derivatives of benzonitriles suggests potential applications in pharmaceuticals and organic chemistry (K. Rao et al., 2014).

Safety and Hazards

properties

IUPAC Name |

4-acetyl-3-methylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-9(6-11)3-4-10(7)8(2)12/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUONBOOEDSKPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2527299.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile](/img/structure/B2527300.png)

![N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527305.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2527309.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2527310.png)

![4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2527312.png)